molecular formula C13H16N4O B11801878 (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine

Cat. No.: B11801878
M. Wt: 244.29 g/mol
InChI Key: JOOJMUCGKFJAGZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C13H16N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a triazole ring, a cyclopropyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, often using methoxyphenyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a plasma kallikrein inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
  • (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Uniqueness

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H16N4O/c1-18-10-6-4-8(5-7-10)11(14)13-15-12(16-17-13)9-2-3-9/h4-7,9,11H,2-3,14H2,1H3,(H,15,16,17)

InChI Key

JOOJMUCGKFJAGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NNC(=N2)C3CC3)N

Origin of Product

United States

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